(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride
Overview
Description
(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a fluorine atom and a nitro group attached to a phenoxy ring, which is further connected to a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride typically involves the following steps:
Nitration: The starting material, 2-fluorophenol, undergoes nitration to introduce a nitro group at the 6-position, forming 2-fluoro-6-nitrophenol.
Etherification: The nitrophenol is then reacted with (S)-3-chloropyrrolidine in the presence of a base to form the desired ether linkage, yielding (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and fluorine groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions.
Major Products
Reduction: (S)-3-(2-Fluoro-6-aminophenoxy)pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Oxidation: Oxidized products, though specific examples are less documented.
Scientific Research Applications
(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and nitro groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride
- 4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride
Uniqueness
(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride is unique due to its specific structural features, including the pyrrolidine ring and the stereochemistry at the 3-position. These characteristics can result in different chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3S)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(13(14)15)10(8)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H/t7-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDMJISBKJVZFO-FJXQXJEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286209-33-3 | |
Record name | Pyrrolidine, 3-(2-fluoro-6-nitrophenoxy)-, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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